molecular formula C13H17BF2O3 B2958862 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester CAS No. 1809298-92-7

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

Cat. No. B2958862
CAS RN: 1809298-92-7
M. Wt: 270.08
InChI Key: JXWUYLPPCSJQCW-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is a type of boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The molecular formula of this compound is C13H17BF2O3 and it has a molecular weight of 270.08.


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach has been used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester is defined by its molecular formula, C13H17BF2O3. Unfortunately, more detailed structural information such as bond lengths and angles could not be found in the available resources.


Chemical Reactions Analysis

Pinacol boronic esters, including 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental to organic synthesis. The boronic ester serves as a coupling partner for various halides or triflates, leading to the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation

The compound can undergo protodeboronation , a process where the boron moiety is removed. This is particularly useful when the boron group is a temporary placeholder in a synthetic route, allowing for further functionalization of the organic molecule. The protodeboronation of pinacol boronic esters can be catalyzed using a radical approach, which is beneficial for complex molecules where traditional methods may fail.

Homologation Reactions

Homologation reactions: are another significant application. These reactions involve the lengthening of the carbon chain of an organic compound. The boronic ester can be transformed into a variety of functional groups, facilitating the homologation process . This is particularly useful in the synthesis of complex organic molecules with precise carbon skeletons.

Radical-Polar Crossover Reactions

This compound is also used in radical-polar crossover reactions . These reactions involve the generation of a radical species that undergoes subsequent polar reactions, allowing for the construction of complex molecular architectures. The stability and reactivity of the boronic ester make it an ideal candidate for such transformations.

Synthesis of Natural Products and Pharmaceuticals

The boronic ester is a valuable building block in the synthesis of natural products and pharmaceuticals . It has been utilized in the formal total synthesis of natural compounds such as δ-®-coniceine and indolizidine 209B . Its versatility in chemical transformations makes it a key component in medicinal chemistry.

properties

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWUYLPPCSJQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

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